molecular formula C29H27N5O B1667037 4(3H)-Pyrimidinone, 2-(((2S)-2-amino-3-phenylpropyl)amino)-3-methyl-5-(2-naphthalenyl)-6-(4-pyridinyl)- CAS No. 864249-60-5

4(3H)-Pyrimidinone, 2-(((2S)-2-amino-3-phenylpropyl)amino)-3-methyl-5-(2-naphthalenyl)-6-(4-pyridinyl)-

Cat. No. B1667037
M. Wt: 461.6 g/mol
InChI Key: RQVKVJIRFKVPBF-VWLOTQADSA-N
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Description

AMG 548 is an inhibitor of p38α MAPK (Ki = 0.5 nM). It is selective for p38α over p38γ, p38δ, JNK1, JNK2, and JNK3 (Kis = 2,600, 4,100, 11,480, 39, and 61 nM, respectively) and is greater than 1,000-fold selective over a panel of 36 additional kinases but also inhibits p38β (Ki = 3.6 nM). AMG 548 inhibits LPS-induced production of TNF-α and IL-1β in isolated human whole blood (IC50s = 3 and 7 nM, respectively).
AMG-548 is a potent and selective inhibitor of p38α. It displays >1000-fold selectivity against 36 other kinases, and it inhibits whole blood LPS-stimulated TNFα. AMG-548 has shown to be efficacious in acute and chronic models of arthritis.

Scientific Research Applications

Molecular Structure and Crystallography

  • The molecular structure and crystallography of compounds related to 4(3H)-Pyrimidinone have been extensively studied. For instance, the crystal and molecular structure of a derivative, 2-Amino-5-butyl-3-ethyl-6-methyl-4(3H)-pyrimidinone, was investigated using X-ray diffraction and ab initio calculations, revealing its amino-oxo tautomer (AO) existence in the solid state (Craciun, Huang, & Mager, 1998). Similarly, studies on 2-Amino-3-methyl-6-[methyl(phenyl)amino]-5-nitropyrimidin-4(3H)-one highlighted its planar pyrimidinone ring and polarized molecular structure (Rodríguez, Nogueras, Cobo, & Glidewell, 2009).

Chemical Reactions and Transformations

  • Research into the chemical reactions and transformations of 4(3H)-Pyrimidinone derivatives has yielded insights into their acetylation and ring-opening reactions. For example, selective acetylation at N-1 and spontaneous covalent hydration at C-2 of 4(3H)-Pyrimidinone and its derivatives have been observed, leading to various crystalline products (Sodum, Klein, & Otter, 1986).

Biochemical and Pharmaceutical Potential

  • The biochemical and pharmaceutical potential of 4(3H)-Pyrimidinone derivatives is an area of significant interest. For instance, analogs of tetrahydrofolic acid involving a 4(3H)-Pyrimidinone derivative have been studied for their inhibitory effects on enzymes like dihydrofolic reductase and thymidylate synthetase (Baker & Santi, 1965).

Novel Syntheses and Characterizations

  • Novel syntheses and characterizations of 4(3H)-Pyrimidinone derivatives have been reported, contributing to the understanding of their properties and potential applications. For example, novel Schiff base ligands derived from 2,6-diaminopyridine and their complexes have been synthesized and characterized, showing potential as drug candidates (Kurt, Temel, Atlan, & Kaya, 2020).

properties

IUPAC Name

2-[[(2S)-2-amino-3-phenylpropyl]amino]-3-methyl-5-naphthalen-2-yl-6-pyridin-4-ylpyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N5O/c1-34-28(35)26(24-12-11-21-9-5-6-10-23(21)18-24)27(22-13-15-31-16-14-22)33-29(34)32-19-25(30)17-20-7-3-2-4-8-20/h2-16,18,25H,17,19,30H2,1H3,(H,32,33)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVKVJIRFKVPBF-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(N=C1NCC(CC2=CC=CC=C2)N)C3=CC=NC=C3)C4=CC5=CC=CC=C5C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)C(=C(N=C1NC[C@H](CC2=CC=CC=C2)N)C3=CC=NC=C3)C4=CC5=CC=CC=C5C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201347617
Record name 2-{[(2S)-2-Amino-3-phenylpropyl]amino}-3-methyl-5-(2-naphthyl)-6-(4-pyridinyl)-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4(3H)-Pyrimidinone, 2-(((2S)-2-amino-3-phenylpropyl)amino)-3-methyl-5-(2-naphthalenyl)-6-(4-pyridinyl)-

CAS RN

864249-60-5
Record name AMG 548
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864249605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{[(2S)-2-Amino-3-phenylpropyl]amino}-3-methyl-5-(2-naphthyl)-6-(4-pyridinyl)-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 864249-60-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMG-548
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PGR0H531I4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4(3H)-Pyrimidinone, 2-(((2S)-2-amino-3-phenylpropyl)amino)-3-methyl-5-(2-naphthalenyl)-6-(4-pyridinyl)-
Reactant of Route 2
4(3H)-Pyrimidinone, 2-(((2S)-2-amino-3-phenylpropyl)amino)-3-methyl-5-(2-naphthalenyl)-6-(4-pyridinyl)-
Reactant of Route 3
4(3H)-Pyrimidinone, 2-(((2S)-2-amino-3-phenylpropyl)amino)-3-methyl-5-(2-naphthalenyl)-6-(4-pyridinyl)-
Reactant of Route 4
4(3H)-Pyrimidinone, 2-(((2S)-2-amino-3-phenylpropyl)amino)-3-methyl-5-(2-naphthalenyl)-6-(4-pyridinyl)-
Reactant of Route 5
Reactant of Route 5
4(3H)-Pyrimidinone, 2-(((2S)-2-amino-3-phenylpropyl)amino)-3-methyl-5-(2-naphthalenyl)-6-(4-pyridinyl)-
Reactant of Route 6
Reactant of Route 6
4(3H)-Pyrimidinone, 2-(((2S)-2-amino-3-phenylpropyl)amino)-3-methyl-5-(2-naphthalenyl)-6-(4-pyridinyl)-

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